BenchChemオンラインストアへようこそ!

Amicoumacin a hydrochloride

Antimicrobial Resistance MRSA Structure-Activity Relationship

Amicoumacin A hydrochloride (CAS 78683-77-9) is the hydrochloride salt form of amicoumacin A, a dihydroisocoumarin-class natural product first isolated from Bacillus pumilus BN-103. The compound is characterized by a unique dual pharmacological profile encompassing both potent antibacterial activity — particularly against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) — and significant in vivo anti-inflammatory and antiulcer (gastroprotective) effects.

Molecular Formula C20H30ClN3O7
Molecular Weight 459.9 g/mol
CAS No. 78683-77-9
Cat. No. B3284527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicoumacin a hydrochloride
CAS78683-77-9
Molecular FormulaC20H30ClN3O7
Molecular Weight459.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O.Cl
InChIInChI=1S/C20H29N3O7.ClH/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14;/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28);1H/t11-,12-,14-,17-,18-;/m0./s1
InChIKeyHJBLXZXEGHYDSI-RFODUKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amicoumacin A Hydrochloride (CAS 78683-77-9): Procurement-Relevant Identity and Biological Profile


Amicoumacin A hydrochloride (CAS 78683-77-9) is the hydrochloride salt form of amicoumacin A, a dihydroisocoumarin-class natural product first isolated from Bacillus pumilus BN-103 [1]. The compound is characterized by a unique dual pharmacological profile encompassing both potent antibacterial activity — particularly against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) — and significant in vivo anti-inflammatory and antiulcer (gastroprotective) effects [2][3]. Its ribosomal mechanism of action, whereby it binds to a conserved site on the 30S subunit and stabilizes mRNA-ribosome interactions to inhibit translation elongation, distinguishes it chemically and mechanistically from the majority of clinically used antibiotics [4]. This combination of antimicrobial potency, gastroprotective pharmacology, and a novel translation inhibition mechanism makes amicoumacin A hydrochloride a compelling candidate for discovery-phase screening, mechanistic studies, and structure-activity relationship (SAR) programs, but also necessitates rigorous comparative evaluation against its closest analogs to justify its selection for procurement or advanced development.

Why Amicoumacin A Hydrochloride Cannot Be Readily Substituted by In-Class Amicoumacin Analogs


The amicoumacin family comprises structurally related dihydroisocoumarins (amicoumacins A, B, C, and their derivatives) that are often co-produced by Bacillus species; however, they exhibit profoundly divergent biological activities that preclude functional interchangeability. Amicoumacin B and C display only moderate antibacterial activity and lack the anti-inflammatory and antiulcer pharmacological activities that define amicoumacin A [1]. Furthermore, minor structural modifications to amicoumacin A — such as phosphorylation of the C-8′ hydroxyl group or N-acetylation — can drastically reduce or abolish its anti-MRSA potency [2][3]. Even closely related analogs like bacilosarcin B may show quantitatively different minimum inhibitory concentration (MIC) values against the same MRSA strains [4]. These findings collectively demonstrate that the precise substitution pattern of amicoumacin A is essential for its multitarget biological profile, meaning that procurement decisions cannot assume equivalence between amicoumacin A and its in-class relatives without compromising experimental outcomes.

Quantitative Differentiation Evidence for Amicoumacin A Hydrochloride Versus Key Comparators


Anti-MRSA Potency of Amicoumacin A Versus Amicoumacin B and Bacilosarcin B

Amicoumacin A demonstrates superior anti-MRSA potency compared to its immediate structural analog amicoumacin B and the related compound bacilosarcin B. In direct MIC determinations, amicoumacin A yielded an MIC of 1.25 µg/mL against a Liberibacter crescens surrogate model [1], while amicoumacin B required a substantially higher concentration of 10 µg/mL to achieve growth inhibition [1]. Against S. aureus MRSA specifically, amicoumacin A exhibited an MIC of 6.25 µg/mL, whereas bacilosarcin B showed a twofold lower MIC of 3.13 µg/mL, indicating that potency rank order can shift depending on the comparator and strain context [2]. The translational inhibition mechanism of amicoumacin A further yields an MIC of 0.5 µg/mL against a hypersusceptible E. coli strain (SQ110DTC), and resistance mutations in 16S rRNA helix 24 elevate the MIC to >64 µg/mL, confirming the ribosomal target engagement that underpins this activity [3].

Antimicrobial Resistance MRSA Structure-Activity Relationship Dihydroisocoumarin Antibiotics

Anti-Helicobacter pylori Activity and Physicochemical Stability Profile of Amicoumacin A

Amicoumacin A displays consistent anti-H. pylori activity in both solid and liquid media, with MIC ranges of 1.7–6.8 µg/mL (solid agar) and 0.75–2.5 µg/mL (liquid culture) across multiple H. pylori strains [1]. Notably, the MIC values are systematically lower (more potent) in liquid medium compared to solid agar, a discrepancy attributed to the physicochemical instability of the antibiotic under solid-phase test conditions [1]. This inherent chemical instability — independently documented, with a reported half-life of less than 2 hours under physiological conditions owing to self-lactonization [2] — represents a critical differentiator from more chemically stable antibiotics used in H. pylori eradication. An additive effect was also observed when amicoumacin A was combined with a co-produced non-amicoumacin antibiotic, suggesting that its anti-H. pylori activity can be synergistically exploited in combination strategies [1].

Helicobacter pylori Gastroenterology Probiotic-Derived Antibiotics MIC Determination

In Vivo Anti-Inflammatory Activity Compared with Phenylbutazone

In the rat carrageenan-induced foot paw edema model, amicoumacin A demonstrated anti-inflammatory efficacy comparable to that of the established non-steroidal anti-inflammatory drug (NSAID) phenylbutazone . While the original 1981 report established the anti-inflammatory activity qualitatively [1], subsequent secondary sources explicitly state that the effect is 'similar to Phenylbutazone' . It is important to note that the available primary literature does not report formal dose-response equivalence (e.g., ED50 values) for amicoumacin A versus phenylbutazone in this model; the comparison is therefore qualitative in nature. This anti-inflammatory activity is absent in the closely related analogs amicoumacin B and amicoumacin C [2], providing a clear structural basis for selecting amicoumacin A over its in-class counterparts for inflammation-focused studies.

Anti-Inflammatory Carrageenan-Induced Edema In Vivo Pharmacology Non-Steroidal Anti-Inflammatory

Gastroprotective Efficacy Superior to Sulpiride and Absence of Anticholinergic/Antihistaminergic Effects

Amicoumacin A has been reported to exert a stronger gastroprotective effect in the rat gastric ulcer model than the dopamine D2 receptor antagonist sulpiride, a known gastroprotective agent [1]. Importantly, this antiulcerogenic action is achieved without any detectable anticholinergic or antihistaminergic (H2 receptor antagonist) side effects that commonly accompany gastrointestinal therapies [2]. This mechanistic differentiation is critical: while conventional antiulcer drugs like sulpiride act through dopaminergic pathways or acid suppression, amicoumacin A appears to operate through a distinct mechanism potentially linked to its anti-H. pylori antibacterial activity [3]. Again, amicoumacin B and C lack any measurable antiulcer activity, reinforcing the unique pharmacophore requirements for gastroprotection within this compound class [4].

Gastroprotection Antiulcer Gastric Ulcer Model Mechanism of Action

SAR-Critical Pharmacophoric Groups: C-8′ Hydroxyl and C-12′ Amide as Determinants of Anti-MRSA Activity

Systematic comparison of amicoumacin A with its 8′-phosphate ester derivative and amicoumacin B revealed that the C-8′ hydroxyl and C-12′ amide groups are indispensable for anti-MRSA activity [1]. Phosphorylation at C-8′ (enzymatically catalyzed by amicoumacin kinase, EC 2.7.1.230, a self-resistance mechanism in producer Bacillus species) dramatically reduces antibacterial potency [2][3]. Similarly, N-acetylation of amicoumacin A yields an inactive compound (MIC ≥ 200 µg/mL), confirming the essential role of the free amine functionality [4]. These SAR insights create a clear hierarchy: amicoumacin A represents the fully active pharmacophore, while any modification to the C-8′ hydroxyl, C-12′ amide, or primary amine substantially attenuates or abolishes antimicrobial activity. This knowledge is directly actionable for medicinal chemistry teams designing focused libraries: modifications should preserve these three critical moieties to retain anti-MRSA potency.

Structure-Activity Relationship Pharmacophore Mapping Phosphorylation Antibiotic Resistance

Eukaryotic Translation Inhibition and Differential Cancer Cell Cytotoxicity

Amicoumacin A inhibits translation not only in bacteria but also in yeast and mammalian systems by affecting translation elongation, with the binding site mapped to a universally conserved region of rRNA [1]. The X-ray crystal structure of amicoumacin A in complex with the yeast 80S ribosome was solved at 3.1 Å resolution, confirming eukaryotic ribosome engagement [2]. Critically, toxicity measurements demonstrated that human cancer cell lines are more susceptible to amicoumacin A-mediated translation inhibition compared to non-cancerous cells [2], suggesting a therapeutic window that may be exploitable in oncology. This is a class-level differentiator from most conventional antibiotics, which are selectively active against prokaryotic ribosomes and show negligible differential cytotoxicity toward cancer cells. The dual prokaryotic–eukaryotic activity profile positions amicoumacin A uniquely for anticancer discovery programs while simultaneously raising toxicity considerations that must be managed in antimicrobial development.

Cancer Pharmacology Translation Elongation Inhibitor Ribosome Targeting Differential Cytotoxicity

Optimal Application Scenarios for Amicoumacin A Hydrochloride Based on Quantitative Differentiation Evidence


Anti-MRSA Lead Discovery and SAR-Driven Medicinal Chemistry

Amicoumacin A hydrochloride is the preferred starting point for anti-MRSA drug discovery programs that require a potent, mechanistically novel translation inhibitor with a well-defined SAR pharmacophore. With MIC values of 0.5–6.25 µg/mL against various S. aureus MRSA strains [1] and an 8-fold potency advantage over amicoumacin B in head-to-head comparisons [2], amicoumacin A provides an adequate potency window for hit-to-lead optimization. The known resistance hotspots (16S rRNA helix 24 A794G/C795U and fusA EF-G mutations [1][3]) and the enzymatic inactivation pathway (amicoumacin kinase phosphorylation at C-8′ [4]) offer defined molecular contexts for designing analogs that overcome resistance. Medicinal chemistry efforts should preserve the C-8′ hydroxyl, C-12′ amide, and primary amine while exploring modifications to improve the short physiological half-life (<2 h) caused by self-lactonization [5].

H. pylori Eradication and Gastroprotective Dual-Action Therapeutic Research

Amicoumacin A hydrochloride uniquely enables research programs targeting the causal link between H. pylori infection and gastric ulcer pathogenesis within a single molecule. The compound combines direct anti-H. pylori activity (MIC 0.75–2.5 µg/mL in liquid culture [6]) with in vivo gastroprotective efficacy superior to sulpiride and free of anticholinergic or antihistaminergic side effects [7][8]. This dual-action profile — absent in amicoumacin B and C [9] — makes amicoumacin A the only suitable candidate within its class for studying integrated antimicrobial–gastroprotective mechanisms. Experimental protocols must account for the medium-dependent MIC variability and limited compound stability by using fresh solutions and liquid culture formats where feasible.

Eukaryotic Ribosome Targeting and Anticancer Drug Discovery

The demonstrated ability of amicoumacin A to bind eukaryotic ribosomes (yeast 80S co-crystal at 3.1 Å resolution) and inhibit mammalian translation elongation, combined with its differential cytotoxicity favoring cancer cells over non-cancerous cells [10], positions amicoumacin A hydrochloride as a valuable chemical probe for oncology drug discovery. Unlike conventional prokaryotic-selective antibiotics, amicoumacin A provides a scaffold for developing translation-targeted anticancer agents. Procurement for such programs should prioritize high-purity amicoumacin A hydrochloride, as amicoumacin B, C, and their derivatives have not demonstrated comparable eukaryotic ribosomal activity, and the hydrochloride salt form offers improved handling properties for in vitro biochemical and cell-based assays.

Biosynthetic Gene Cluster Characterization and Self-Resistance Mechanism Studies

Amicoumacin A hydrochloride serves as an essential analytical standard and bioactive reference compound for research into amicoumacin biosynthetic gene clusters and producer self-resistance mechanisms. The characterized phosphorylation-based inactivation by amicoumacin kinase (EC 2.7.1.230) [4] and the N-acetylation attenuation strategy [11] provide defined biochemical endpoints for studying antibiotic resistance enzymology. Furthermore, the availability of the amicoumacin biosynthetic gene cluster from multiple Bacillus species [2][12] supports heterologous expression and genome mining efforts. In these applications, amicoumacin A is the indispensable positive control: the phosphorylated and N-acetylated derivatives are inactive and cannot substitute for activity validation of new amicoumacin analogs or biosynthetic intermediates.

Quote Request

Request a Quote for Amicoumacin a hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.